Methyl chrysene-1-carboxylate Methyl chrysene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 90340-68-4
VCID: VC19229295
InChI: InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3
SMILES:
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

Methyl chrysene-1-carboxylate

CAS No.: 90340-68-4

Cat. No.: VC19229295

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl chrysene-1-carboxylate - 90340-68-4

Specification

CAS No. 90340-68-4
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name methyl chrysene-1-carboxylate
Standard InChI InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3
Standard InChI Key IWFIJMFJWRKOPY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

  • Molecular Formula: C20H14O2\text{C}_{20}\text{H}_{14}\text{O}_{2}

  • Molecular Weight: 286.33 g/mol .

  • IUPAC Name: Methyl 1-chrysenecarboxylate.

Structural Features

The chrysene core consists of four fused benzene rings, with the methyl ester (-COOCH3_3) group attached at the 1-position. The planar structure contributes to its stability and aromaticity, while the ester group introduces polarity and reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Topological Polar Surface Area46.5 Ų
Rotatable Bonds2
H-Bond Acceptors/Donors3 / 1

Synthesis and Reactivity

Photochemical Cyclization

Methyl chrysene-1-carboxylate can be synthesized via photochemical methods. For example, Mallory reactions using stilbenoids and iodine yield regioselective chrysene derivatives . A key study demonstrated the synthesis of methylchrysenes in 72–88% yields via UV irradiation of stilbenoid precursors .

Oxidation and Functionalization

Oxidation with KMnO4_4 converts methylchrysenes to chrysenecarboxylic acids, though yields are modest (e.g., 4%–43% for ethylchrysenes) . The ester group can undergo hydrolysis or transesterification under acidic/basic conditions .

Table 2: Synthetic Routes and Yields

MethodYieldConditionsSource
Mallory Reaction72–88%I2_2, UV light
Wolff-Kishner Reduction4–43%Hydrazine, NaOH

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in chloroform and methanol .

  • Stability: Stable under inert conditions but prone to photodegradation under UV light .

Spectroscopic Data

  • 1^1H NMR: Aromatic protons appear at δ 7.5–8.8 ppm, with methyl ester signals near δ 3.9 ppm .

  • IR: Strong carbonyl stretch at ~1700 cm1^{-1} (C=O) .

Biological and Environmental Relevance

Toxicological Profile

  • Carcinogenicity: Methylated PAHs like 1-methylchrysene are classified as probable human carcinogens (IARC Group 3) .

  • ADMET Properties:

    • High human intestinal absorption (99.61%) .

    • Moderate hepatotoxicity risk (80.56%) .

Table 3: ADMET Predictions

PropertyValueSource
Human Intestinal Absorption99.61%
Hepatotoxicity80.56%
CYP3A4 Substrate70.58%

Environmental Impact

As a PAH derivative, methyl chrysene-1-carboxylate may contribute to environmental pollution. Its persistence and potential for bioaccumulation necessitate careful handling .

Applications

Research Use

  • AhR Agonist Studies: Used to investigate aryl hydrocarbon receptor signaling pathways .

  • Photodynamic Therapy: Explored for light-induced lipid peroxidation in biomedical research .

Material Science

The planar structure makes it a candidate for organic semiconductors or fluorescent probes .

Analytical Methods

Chromatography

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .

  • GC-MS: Electron ionization for structural confirmation .

Spectroscopic Techniques

  • X-ray Crystallography: Resolves crystal packing and molecular conformation .

  • Raman Spectroscopy: Identifies aromatic ring vibrations .

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